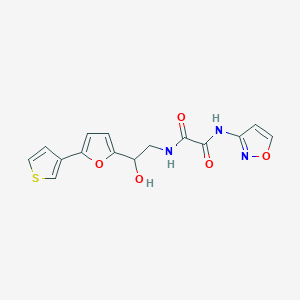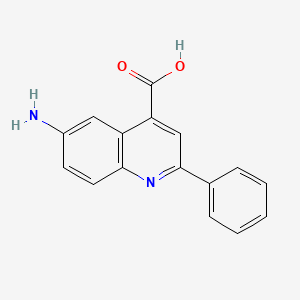![molecular formula C13H12Cl2N2O2 B2767116 5,6-dichloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide CAS No. 1153511-09-1](/img/structure/B2767116.png)
5,6-dichloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-dichloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMF-DCA and has a molecular formula of C15H14Cl2N2O2.
Mécanisme D'action
DMF-DCA works by inhibiting the activity of pyruvate dehydrogenase kinase (PDK), which is an enzyme that regulates the activity of pyruvate dehydrogenase (PDH). PDH is a key enzyme in the production of ATP, which is the main energy source for cells. By inhibiting PDK, DMF-DCA increases the activity of PDH, leading to an increase in ATP production and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
DMF-DCA has been shown to have several biochemical and physiological effects. It can increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. DMF-DCA can also inhibit the activity of hypoxia-inducible factor 1 (HIF-1), which is a transcription factor that regulates the expression of genes involved in angiogenesis and cell survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMF-DCA in lab experiments is that it is a relatively stable compound that can be easily synthesized. DMF-DCA also has a low toxicity profile, making it a safe compound to work with. However, one limitation of using DMF-DCA in lab experiments is that it can be difficult to obtain in large quantities, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research on DMF-DCA. One area of research is the development of new synthesis methods that can produce DMF-DCA in larger quantities. Another area of research is the optimization of DMF-DCA dosing and administration for cancer treatment. Additionally, further research is needed to explore the potential applications of DMF-DCA in other areas, such as neurodegenerative diseases and metabolic disorders.
Conclusion:
In conclusion, DMF-DCA is a promising compound that has potential applications in cancer treatment and other fields. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to explore its full potential and optimize its use in various applications.
Méthodes De Synthèse
The synthesis of DMF-DCA involves the reaction of 5-methylfurfural with 3,5-dichloropyridine-4-carboxylic acid in the presence of a base and a catalyst. The resulting product is then treated with methylamine to form DMF-DCA.
Applications De Recherche Scientifique
DMF-DCA has been extensively studied for its potential applications in cancer treatment. Studies have shown that DMF-DCA can inhibit the growth of cancer cells by targeting the mitochondria and inducing apoptosis. DMF-DCA has also been shown to enhance the efficacy of chemotherapy drugs and reduce their toxicity.
Propriétés
IUPAC Name |
5,6-dichloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2/c1-8-3-4-10(19-8)7-17(2)13(18)9-5-11(14)12(15)16-6-9/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOFLHSCIDSPJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN(C)C(=O)C2=CC(=C(N=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2767039.png)
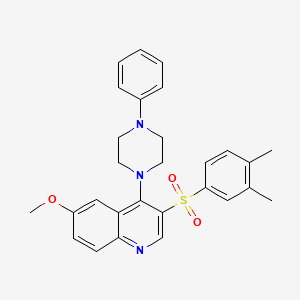
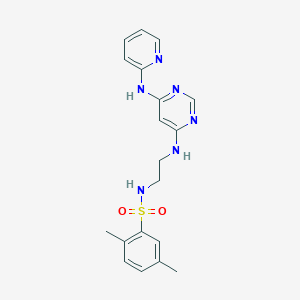
![(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2767044.png)
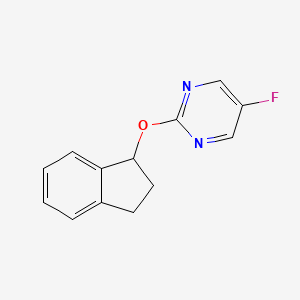

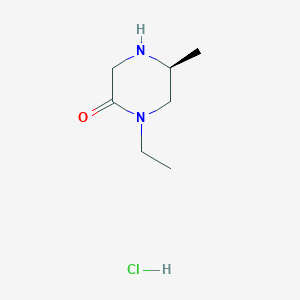
![{8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(4-nitrophenyl)methanone](/img/structure/B2767050.png)
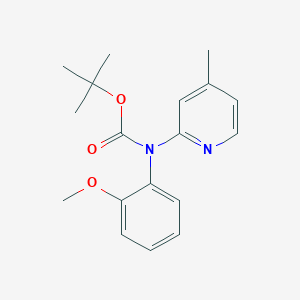
![N-(3,4-dimethylphenyl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2767053.png)
